molecular formula C24H33N3O2S2 B4657717 1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea

1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea

Cat. No.: B4657717
M. Wt: 459.7 g/mol
InChI Key: SYMJIPPVCLRTQE-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by its complex structure, which includes a butylphenyl group, a dimethylpiperidinylsulfonyl group, and a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea typically involves multiple steps. One common route includes the following steps:

    Formation of the butylphenyl intermediate: This step involves the alkylation of phenyl with butyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the sulfonyl group: The butylphenyl intermediate is then reacted with 3,5-dimethylpiperidine and sulfonyl chloride to form the sulfonylated intermediate.

    Thiourea formation: Finally, the sulfonylated intermediate is reacted with thiourea in the presence of a catalyst such as hydrochloric acid to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonylurea derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Sulfonylurea derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Butylphenyl)-3-phenylthiourea: Lacks the sulfonyl and piperidinyl groups.

    1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}thiourea: Contains a carbonyl group instead of a sulfonyl group.

Uniqueness: 1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea is unique due to the presence of both the sulfonyl and piperidinyl groups, which confer specific chemical and biological properties. These groups enhance its solubility, stability, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-butylphenyl)-3-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2S2/c1-4-5-6-20-7-9-21(10-8-20)25-24(30)26-22-11-13-23(14-12-22)31(28,29)27-16-18(2)15-19(3)17-27/h7-14,18-19H,4-6,15-17H2,1-3H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMJIPPVCLRTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea
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1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea
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1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea
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1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea
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1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea
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1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea

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